(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide
Description
(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide (CAS: 196597-84-9) is a chiral intermediate in the synthesis of Ramelteon (Rozerem), a melatonin receptor agonist used to treat insomnia . Its molecular formula is C₁₄H₁₈BrNO₂ (MW: 312.20), and it exists as an off-white solid soluble in chloroform, dichloromethane, methanol, and tetrahydrofuran . The compound features a brominated dihydroindenyl core with a hydroxy group at position 6 and a propanamide side chain, critical for its role in Ramelteon’s pharmacological activity .
Properties
IUPAC Name |
N-[2-[(1S)-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIPPXPPFSLFJC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149739 | |
| Record name | N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-84-9 | |
| Record name | N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2,3-Dihydro-1H-inden-1-one
The initial step introduces bromine at the 5-position of the indenone core.
Reagents & Conditions :
-
Substrate : 2,3-Dihydro-1H-inden-1-one
-
Temperature : 0–5°C (prevents over-bromination)
Mechanistic Insight :
Electrophilic aromatic substitution occurs at the para position relative to the ketone group, driven by the electron-donating effect of the carbonyl oxygen. The reaction is quenched with sodium thiosulfate to remove excess bromine.
Reduction to 5-Bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol
The ketone group is reduced to a secondary alcohol while preserving the bromine substituent.
Reagents & Conditions :
-
Temperature : Room temperature (20–25°C)
-
Reaction Time : 4–6 hours
-
Workup : Acidic aqueous quench (HCl) followed by extraction with ethyl acetate
Critical Note :
The hydroxyl group at the 6-position is protected temporarily using tert-butyldimethylsilyl (TBS) chloride to prevent oxidation during subsequent steps.
Stereoselective Amidation
The ethylpropanamide side chain is introduced via a coupling reaction.
Reagents & Conditions :
-
Amine Precursor : (S)-2-Aminoethylpropanoate hydrochloride
-
Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt)
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Yield : ~60% (isolated after column chromatography)
Stereochemical Control :
The (S)-configuration is achieved using enantiomerically pure amine precursors. Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee).
Industrial-Scale Optimization
For large-scale production, modifications enhance efficiency and safety:
Environmental Considerations :
-
Solvent recovery systems minimize waste.
-
Bromine scavengers (e.g., thiourea) neutralize residual brominating agents.
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.10 (m, 1H, CH), 3.45 (t, 2H, NHCH₂), 2.95–2.70 (m, 4H, CH₂), 1.20 (t, 3H, CH₃).
-
IR (KBr): 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-Br).
Chromatographic Purity :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
1.1. Synthesis of Melatonin Receptor Agonists
One of the primary applications of (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide is as an intermediate in the synthesis of Ramelteon, a melatonin receptor agonist used to treat insomnia. Its structural similarity to melatonin allows it to interact with melatonin receptors (MT1 and MT2), influencing circadian rhythms and sleep onset .
Research indicates that this compound may exhibit binding characteristics similar to Ramelteon, suggesting potential pharmacological properties that could be explored further in sleep-related disorders. The compound's ability to modulate melatonin pathways opens avenues for developing new therapeutic agents targeting sleep regulation.
2.1. Chemical Modifications
Due to its unique structural features, this compound can undergo various chemical modifications, making it a versatile building block in synthetic chemistry . This versatility is essential for creating derivatives with enhanced biological activities or improved pharmacokinetic profiles.
2.2. Intermediates in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals beyond Ramelteon. Its derivatives can be tailored for specific biological targets, enhancing their efficacy and safety profiles .
3.1. Interaction Studies
Studies have focused on the interaction of this compound with melatonin receptors. These studies provide insights into its binding affinities and potential competitive inhibition of melatonin signaling pathways.
3.2. Pharmacokinetics and Metabolism
Further research is needed to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for assessing its viability as a therapeutic agent .
Mechanism of Action
The mechanism of action of (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide involves its interaction with specific molecular targets. The brominated indene moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide (CAS: 196597-86-1)
- Molecular Formula: C₁₇H₂₂BrNO₂ (MW: 352.27)
- Key Modifications : Addition of an allyl group at position 7 of the indenyl ring.
- Role : Identified as a Ramelteon impurity, likely formed during synthetic alkylation steps .
(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide (CAS: 1246820-29-0)
- Molecular Formula: C₂₄H₂₈BrNO₂ (MW: 466.40)
- Key Modifications : Benzyloxy substitution at position 6 (replacing the hydroxyl group) and allyl at position 5.
- Properties : Higher molecular weight (Δ+154.20 vs. parent compound), waxy solid appearance, and significantly increased lipophilicity due to the benzyloxy group .
- Role : Used in research to study metabolic stability or synthetic pathways of indenyl derivatives .
Table 1: Physicochemical Comparison of Ramelteon-Related Compounds
Brominated Indenyl and Indolinyl Derivatives
Compounds with brominated cores and amide side chains exhibit diverse pharmacological properties:
- Compounds: (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid and analogs feature indol-3-yl and mercapto groups, enhancing receptor binding via sulfur interactions . These differ from the parent compound by lacking the hydroxy group and incorporating thiols, which may alter metabolic stability .
- Compounds: (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide derivatives show higher LogP values (5.2–6.8) due to quinolinyl and cyanamido groups, suggesting greater membrane permeability compared to the parent compound (LogP 4.67) .
Propanamide Derivatives in Opioid Research
While structurally distinct, lists propanamide-based fentanyl analogs (e.g., ortho-fluorofentanyl). These compounds prioritize aromatic and piperidinyl groups for µ-opioid receptor binding, unlike the brominated indenyl core of the parent compound, which targets melatonin receptors .
Biological Activity
(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide, with a CAS number of 196597-84-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C14H18BrNO2
- Molecular Weight : 312.2 g/mol
- Appearance : Off-white solid
- Solubility : Soluble in chloroform, dichloromethane, methanol, and tetrahydrofuran .
Anticonvulsant Effects
Recent studies have indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, a related compound demonstrated significant protection in various seizure models, such as the maximal electroshock and pentylenetetrazole tests in mice . This suggests potential therapeutic applications in epilepsy management.
Cytotoxicity and Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Research into similar brominated indene derivatives has shown cytotoxic effects against several cancer cell lines. For example, derivatives have been tested against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (glioma) cell lines, exhibiting promising IC50 values that indicate significant growth inhibition .
Study 1: Anticonvulsant Activity
In a study evaluating the anticonvulsant efficacy of related compounds, it was found that certain derivatives significantly reduced seizure frequency in animal models. The results indicated a dose-dependent relationship where higher concentrations led to increased protective effects against induced seizures .
Study 2: Anticancer Activity
Another study explored the anticancer potential of compounds similar to this compound. The compounds were tested on various cancer cell lines with results showing effective cytotoxicity at concentrations lower than 50 µM. The study highlighted the need for further investigation into the mechanism of action and potential clinical applications .
Summary of Findings
| Biological Activity | Model | Result |
|---|---|---|
| Anticonvulsant | Mouse seizure models | Significant protection observed |
| Cytotoxicity | MCF7, NCI-H460, SF-268 | IC50 values indicating potent inhibition |
Q & A
Q. What are the recommended synthetic routes for (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with bromination of the inden scaffold followed by hydroxylation and subsequent amidation. Key steps include:
- Bromination : Electrophilic aromatic substitution at the 5-position of the inden ring using NBS (N-bromosuccinimide) under controlled conditions .
- Amidation : Coupling of the bromo-hydroxylated intermediate with propanamide via EDC/HOBt-mediated activation to ensure stereochemical integrity .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures to achieve ≥95% purity .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer: The (S)-configuration is verified using:
- X-ray crystallography : Single-crystal analysis with SHELXL software (e.g., SHELX-2018/3) to resolve absolute configuration. Hydrogen bonding networks and torsion angles are critical for validation .
- ORTEP-III visualization : Graphical representation of the asymmetric unit and thermal ellipsoids to confirm spatial arrangement .
- Chiral HPLC : Use of a Chiralpak AD-H column with hexane/isopropanol (85:15) to demonstrate enantiomeric excess (>99%) .
Q. What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase C18 column (e.g., Agilent Zorbax), UV detection at 254 nm, and acetonitrile/water mobile phase (gradient: 20–80% over 20 min) .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6) to confirm absence of residual solvents and byproducts. Key signals: δ 6.8–7.2 (inden aromatic protons), δ 3.4–3.8 (ethylenyl protons) .
- High-resolution mass spectrometry (HRMS) : ESI+ mode to validate molecular ion [M+H]⁺ at m/z 354.05 (calculated: 354.04) .
Advanced Research Questions
Q. How to design experiments to evaluate receptor binding affinity and selectivity?
Methodological Answer:
- In vitro receptor assays : Use radioligand displacement (e.g., ³H-melatonin for MT₁/MT₂ receptors) in HEK-293 cells transfected with human receptors. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
- Selectivity screening : Test against off-target receptors (e.g., serotonin, dopamine) using Panlabs’ receptor panel. A ≥100-fold selectivity ratio is indicative of specificity .
- Functional assays : cAMP inhibition assays (HTRF-based) to confirm agonist/antagonist activity .
Q. How to address discrepancies in biological activity data across different studies?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK-293), ligand concentrations, and incubation times. Variability in buffer composition (e.g., Mg²⁺ concentration) can alter receptor conformations .
- Statistical analysis : Apply mixed-effects models (e.g., ANOVA with post-hoc Tukey) to account for inter-lab variability. Replicate experiments in triplicate across independent labs .
- Metabolic stability checks : Use liver microsomes (human/rat) to rule out rapid degradation skewing IC₅₀ values .
Q. What strategies optimize the pharmacokinetic profile of this compound?
Methodological Answer:
- Lipophilicity modulation : Introduce polar groups (e.g., -OH, -COOH) at the inden 6-position to enhance aqueous solubility without compromising receptor binding (ClogP target: 2–3) .
- Metabolic stability : Incubate with CYP450 isoforms (3A4, 2D6) to identify vulnerable sites. Methylation of the ethylenyl chain reduces first-pass metabolism .
- In vivo PK studies : Administer intravenously/orally in Sprague-Dawley rats (10 mg/kg). Monitor plasma half-life via LC-MS/MS; aim for t₁/₂ > 4 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
